REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[C:13]1([O:19][CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[CH3:20][O:19][C:13]1[CH:18]=[CH:17][C:16]([C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:15][CH:14]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
45.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1.5 hours at room temperature
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice (500 g)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
was washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.6 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |